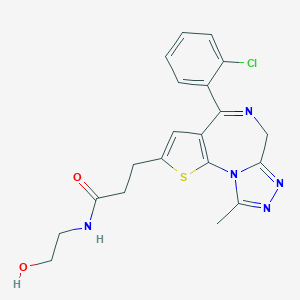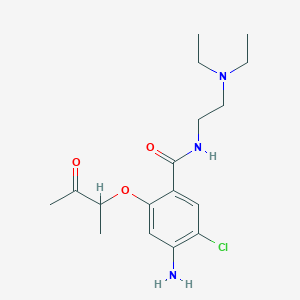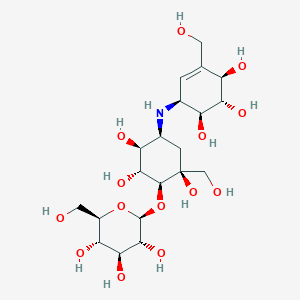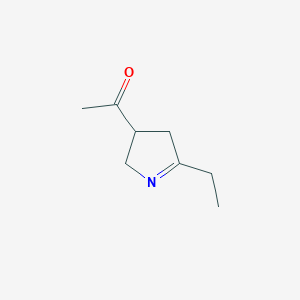
2-(Diisopropylamino)ethyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diisopropylamino)ethyl chloride, also known as Quaternary ammonium salt, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a colorless liquid that is soluble in water and commonly used as a reagent in organic synthesis. In
Applications De Recherche Scientifique
2-(Diisopropylamino)ethyl chloride has been extensively used in scientific research due to its unique properties. One of its primary applications is in organic synthesis, where it is used as a reagent for the preparation of various compounds. It is also used as a phase transfer catalyst in chemical reactions. Furthermore, it has been used as a surfactant in the preparation of nanoparticles and as a stabilizer for emulsions.
Mécanisme D'action
The mechanism of action of 2-(Diisopropylamino)ethyl chloride is not fully understood. However, it is believed to function as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It is also believed to act as a surfactant by reducing the surface tension between two immiscible phases.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(Diisopropylamino)ethyl chloride. However, it has been shown to be non-toxic and non-carcinogenic. It is also not known to have any significant impact on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(Diisopropylamino)ethyl chloride in lab experiments is its ability to act as a phase transfer catalyst. This property allows for the preparation of various compounds that may not be possible with other reagents. Additionally, its non-toxic and non-carcinogenic nature makes it a safe reagent to use in laboratory settings.
However, there are also some limitations to using 2-(Diisopropylamino)ethyl chloride in lab experiments. For example, it is not effective for all types of reactions and may not be suitable for certain experimental conditions. Additionally, it can be expensive to purchase and may not be readily available in some regions.
Orientations Futures
There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride. One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for the use of 2-(Diisopropylamino)ethyl chloride in the preparation of novel compounds with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including pharmaceuticals, materials science, and nanotechnology.
Conclusion:
In conclusion, 2-(Diisopropylamino)ethyl chloride is a chemical compound with unique properties that have made it a popular reagent in scientific research. Its ability to act as a phase transfer catalyst and surfactant make it a valuable tool in the preparation of various compounds. While there is limited research on its biochemical and physiological effects, it is considered to be non-toxic and non-carcinogenic. There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride, and further exploration of its properties and potential applications is needed.
Méthodes De Synthèse
The synthesis of 2-(Diisopropylamino)ethyl chloride involves the reaction of diisopropylamine with ethylene oxide. The reaction takes place in the presence of hydrochloric acid, which acts as a catalyst. The resulting product is a colorless liquid that can be purified through distillation or recrystallization. This synthesis method has been widely used in research laboratories due to its simplicity and efficiency.
Propriétés
Numéro CAS |
96-79-7 |
|---|---|
Nom du produit |
2-(Diisopropylamino)ethyl chloride |
Formule moléculaire |
C8H18ClN |
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H18ClN/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
DBVADBHSJCWFKI-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCCl)C(C)C |
SMILES canonique |
CC(C)N(CCCl)C(C)C |
Autres numéros CAS |
96-79-7 |
Synonymes |
2-(diisopropylamino)ethylchloride; 2-(N,N-diisopropylamino)ethylchloride; 2’’-chloro-1,1’-dimethyl-triethylamin; 2-chloro-1’,1’’-dimethyl-triethylamin; beta-(diisopropylamino)ethylchloride; n-(2-chloroethyl)-diisopropylamin; n-(2-chloroethyl)-n-(1-methylet |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)




